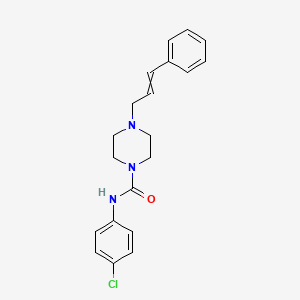

N-(4-chlorophenyl)-4-cinnamylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Chlorophenyl)-4-cinnamylpiperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a 4-chlorophenyl group and a cinnamyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 4-Chlorophenyl Group: The piperazine core is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-chlorophenyl group.

Introduction of 3-Phenylprop-2-enyl Group: The resulting intermediate is further reacted with cinnamyl chloride in the presence of a base to introduce the 3-phenylprop-2-enyl group.

Formation of Carboxamide Group: Finally, the compound is treated with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide functional group.

Industrial Production Methods: Industrial production of N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enyl group, leading to the formation of epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Amines, alcohols.

Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Based on the search results, here's what is known about compounds related to "N-(4-chlorophenyl)-4-cinnamylpiperazine-1-carboxamide" and their applications:

Piperazine Derivatives and their Applications

- General Applications: Piperazine and piperidine moieties are found in compounds useful for treating inflammation . These compounds can be effective against conditions such as rheumatoid arthritis, osteoarthritis, and other arthritic conditions . They can also be used to treat sepsis, septic shock, toxic shock syndrome, asthma, and other conditions .

- Anti-inflammatory Action: The anti-inflammatory activity of these compounds relies on inhibiting the kinase activity of p38, an enzyme in the cell signaling pathway .

- Substituted Phenyl Chloroacetamides: N-(4-chlorophenyl) derivatives, along with N-(4-fluorophenyl) and N-(3-bromophenyl) chloroacetamides, exhibit antimicrobial potential due to their lipophilicity, which aids in passing through the cell membrane . These compounds are promising for further investigation against Gram-positive bacteria and pathogenic yeasts .

- CB1 Receptor Inverse Agonists: Benzhydryl piperazine analogs, such as (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), can act as CB1 receptor inverse agonists . These compounds bind to CB1 more selectively than to cannabinoid receptor type 2 . Similar CB1 binding is seen in analogs like 1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride (LDK1203) .

- Phlorizin Derivatives: Phlorizin derivatives containing a nitrogen atom can be used as SGLT2 inhibitors to treat diabetes, diabetic nephropathy, and other related conditions . These derivatives increase urinary glucose, inhibit renal tubular glucose reabsorption, and lower blood sugar . They can also be used to treat or delay the development of conditions like diabetic retinopathy, neuropathy, delayed wound healing, insulin resistance, and metabolic syndrome .

- Anticancer activity: Pyridine-based pyrazolines with an N-4-chlorophenyl group have shown anticancer activity .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following table compares N-(4-chlorophenyl)-4-cinnamylpiperazine-1-carboxamide with structurally or functionally related compounds:

Detailed Research Findings

Structural and Functional Insights

- Piperazine Derivatives : Piperazine carboxamides are frequently employed as intermediates or bioactive molecules. For example, N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide’s chair conformation and bond parameters align with crystallographic data, suggesting structural predictability for related compounds . The cinnamyl group in the target compound may confer improved pharmacokinetic properties over ethyl or indole-substituted analogs .

- Agrochemical Potential: Pyridine and thienopyridine derivatives (e.g., from ) exhibit insecticidal activity superior to acetamiprid, highlighting the role of nitrogen-containing heterocycles in agrochemistry. While the target compound’s cinnamyl group differs, its piperazine core could similarly interact with insect targets .

- Anticancer Activity : N-(4-Chlorophenyl)-1H-indole-2-carboxamide demonstrates dose-dependent cytotoxicity against bone cancer cells, with DMSO-compatible solubility . This suggests that the 4-chlorophenyl group, when paired with aromatic systems, enhances bioactivity.

- Antifungal and Antibacterial Applications : Thiadiazole derivatives () and pyrazole-thiophene hybrids () show broad-spectrum activity, emphasizing the importance of halogen substitution (e.g., 4-chlorophenyl) in enhancing potency against microbial targets .

Contradictions and Limitations

- The 4-chlorophenyl group appears in compounds with divergent activities (e.g., antifungal vs. anticancer), underscoring that biological activity is dictated by the heterocyclic core and substituent interactions.

- Direct comparative data for the target compound are absent; inferences are drawn from structural analogs.

Biological Activity

N-(4-chlorophenyl)-4-cinnamylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cannabinoid receptor modulation and other pharmacological effects. This article provides a comprehensive overview of its biological activity, including binding affinities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core with a cinnamyl group and a 4-chlorophenyl substituent. Its molecular formula is C16H18ClN3O, with a molecular weight of approximately 303.79 g/mol.

Binding Affinity and Receptor Interaction

Research indicates that this compound exhibits significant binding affinity for various receptors, particularly the cannabinoid receptor type 1 (CB1). The compound acts as an inverse agonist at the CB1 receptor, which is linked to various physiological processes including appetite regulation and pain perception. A study reported a Ki value of 220 nM for CB1 binding, suggesting moderate affinity compared to other known ligands .

Table 1: Binding Affinities of Related Compounds

| Compound | Target Receptor | Ki (nM) |

|---|---|---|

| This compound | CB1 | 220 |

| LDK1203 | CB1 | 250 |

| SR141716A | CB1 | 100 |

The mechanism by which this compound exerts its effects involves modulation of G protein signaling pathways. As an inverse agonist, it inhibits the constitutive activity of the CB1 receptor, leading to decreased activation of downstream signaling cascades associated with G_i/o proteins . This action can result in various physiological outcomes such as reduced appetite and altered pain sensitivity.

Anti-arrhythmic Activity

In addition to its interaction with cannabinoid receptors, this compound has been investigated for its anti-arrhythmic properties. In animal models, it demonstrated significant efficacy in reducing premature ventricular contractions and improving overall cardiac rhythm stability . The compound's ability to inhibit vasoconstriction induced by norepinephrine further supports its potential therapeutic applications in cardiovascular disorders.

Case Studies and Clinical Implications

Recent case studies have highlighted the implications of using this compound in treating conditions related to cannabinoid dysregulation. For instance, a clinical report noted its effectiveness in managing symptoms associated with cannabinoid hyperemesis syndrome, showcasing its potential utility in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-4-cinnamylpiperazine-1-carboxamide?

- Methodology : A common approach involves refluxing equimolar amounts of 4-cinnamylpiperazine and (4-chlorophenyl)carbamic chloride in ethanol for 4–6 hours. Post-reaction, recrystallization from ethanol yields pure product (79% yield in analogous syntheses) . Key steps include:

- Solvent : Ethanol (polar, protic solvent for nucleophilic substitution).

- Temperature : Reflux (~78°C) to enhance reaction kinetics.

- Purification : Recrystallization to remove unreacted reagents.

- Validation : Confirm purity via melting point analysis and HPLC.

Q. How is the molecular structure of this compound characterized?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Crystallization : Ethanol or methanol at room temperature.

- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 293 K .

- Analysis :

- Piperazine ring conformation : Chair conformation (common in similar derivatives) .

- Hydrogen bonding : N–H⋯O bonds stabilize crystal packing (e.g., chains along [100] in analogs) .

- Software : SHELX suite for refinement (R factor < 0.06) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

- Methodology : SCXRD data reveals:

- Hydrogen bonding : N–H⋯O bonds between the carboxamide group and adjacent molecules form 1D chains (e.g., C(4) chains in analogs) .

- Van der Waals forces : Cinnamyl substituents contribute to π-stacking or hydrophobic interactions.

- Impact : These interactions dictate solubility, melting points, and stability. Compare with analogs like N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide, where chair conformations and N–H⋯O bonds are conserved .

Q. What computational strategies are used to predict the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis set.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing Cl and cinnamyl groups lower LUMO energy).

- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions for SAR studies .

- Validation : Cross-check with experimental SCXRD bond lengths/angles (mean C–C deviation < 0.004 Å in analogs) .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

- Methodology :

- Modifications : Vary substituents (e.g., replace cinnamyl with ethyl or methyl groups) and assess binding affinity to targets like GPCRs or enzymes .

- Assays :

- In vitro : Radioligand displacement (e.g., CB1 receptor binding in analogs) .

- In silico : Molecular docking (AutoDock Vina) to predict binding poses.

- Data Interpretation : Correlate electronic properties (e.g., Hammett σ values of substituents) with activity.

Q. How should researchers address contradictions in experimental data (e.g., varying synthetic yields or crystallographic parameters)?

- Methodology :

- Yield Discrepancies : Optimize stoichiometry (e.g., 1.2:1 molar ratio of carbamic chloride to piperazine) and solvent purity .

- Crystallographic Variance : Validate unit cell parameters (a, b, c) across multiple crystals. Use high-resolution data (θ > 25°) to minimize errors .

- Statistical Tools : Rmerge and Rfactor values (< 0.06 for reliability) .

Properties

Molecular Formula |

C20H22ClN3O |

|---|---|

Molecular Weight |

355.9 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4-(3-phenylprop-2-enyl)piperazine-1-carboxamide |

InChI |

InChI=1S/C20H22ClN3O/c21-18-8-10-19(11-9-18)22-20(25)24-15-13-23(14-16-24)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,22,25) |

InChI Key |

MJJSXOJHTIYOCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.